molecular formula C23H18N4O2S2 B6553532 3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040670-63-0

3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553532
CAS No.: 1040670-63-0
M. Wt: 446.5 g/mol
InChI Key: HEEYNQBTOPHWPN-UHFFFAOYSA-N
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Description

3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound with a complex molecular structure

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. This could include in vitro and in vivo studies to determine its potential as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core. The key steps might include:

  • Formation of the thieno[3,2-d]pyrimidin-4-one core through cyclization reactions.

  • Introduction of the oxadiazole moiety via nucleophilic substitution or other coupling reactions.

  • Attachment of the benzyl group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including considerations of reaction yield, purity, and cost-efficiency. Techniques such as continuous flow synthesis or the use of catalytic systems might be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of sulfur-containing groups to sulfoxides or sulfones.

  • Reduction: : Reduction of aromatic nitro groups to amines.

  • Substitution: : Nucleophilic or electrophilic aromatic substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Typically performed using reagents like hydrogen peroxide or peracids under mild conditions.

  • Reduction: : Utilizes reducing agents such as tin(II) chloride or iron in acidic media.

  • Substitution: : Depends on the type of substitution; for example, halogenation might use halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

  • Chemistry: : As a reagent or intermediate in organic synthesis, contributing to the development of new compounds with desired properties.

  • Biology: : Potential use in biological studies to investigate its effects on cellular processes.

  • Medicine: : Evaluation as a lead compound in drug discovery for its potential therapeutic properties.

  • Industry: : Use as a catalyst or component in the development of new materials with unique properties.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to similar compounds, 3-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its specific arrangement of functional groups, which confer unique chemical and physical properties. This uniqueness might enhance its suitability for particular applications, such as increased binding affinity for certain biological targets.

List of Similar Compounds

  • 3-benzyl-2-({[3-(phenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

  • 3-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

  • 3-benzyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Properties

IUPAC Name

3-benzyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-15-7-9-17(10-8-15)21-25-19(29-26-21)14-31-23-24-18-11-12-30-20(18)22(28)27(23)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEYNQBTOPHWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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